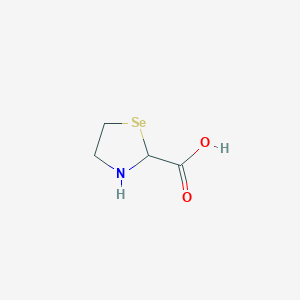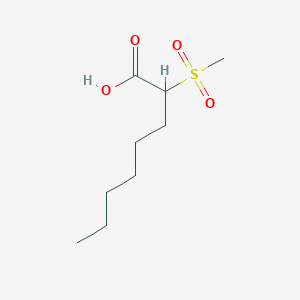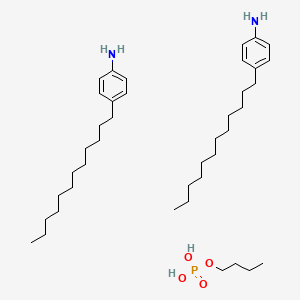
Butyl dihydrogen phosphate;4-dodecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dihydrogen phosphate: and 4-dodecylaniline are two distinct chemical compounds with unique properties and applications. Butyl dihydrogen phosphate is an organophosphorus compound with the formula C4H11O4P, while 4-dodecylaniline is an aromatic amine with the formula C18H31N . These compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Méthodes De Préparation
Butyl dihydrogen phosphate: can be synthesized through the reaction of butanol with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of butyl dihydrogen phosphate .
4-dodecylaniline: is synthesized by the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Analyse Des Réactions Chimiques
Butyl dihydrogen phosphate: undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzes in the presence of water to form phosphoric acid and butanol.
Oxidation: Can be oxidized to form phosphoric acid derivatives.
4-dodecylaniline: undergoes reactions such as:
Nucleophilic substitution: Reacts with electrophiles to form substituted anilines.
Oxidation: Can be oxidized to form nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Applications De Recherche Scientifique
Butyl dihydrogen phosphate: is used in:
Catalysis: Acts as a catalyst in various organic reactions.
Extraction: Used in the extraction of metals from ores.
Surfactants: Serves as a surfactant in various industrial applications.
4-dodecylaniline: is used in:
Material Science: Used in the synthesis of polymers and surfactants.
Biochemistry: Acts as a reagent in biochemical assays.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
Butyl dihydrogen phosphate: acts by participating in esterification and hydrolysis reactions, where it donates or accepts phosphate groups. This mechanism is crucial in catalysis and extraction processes .
4-dodecylaniline: exerts its effects through nucleophilic substitution and oxidation-reduction reactions. It interacts with various molecular targets, including enzymes and receptors, making it valuable in biochemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Butyl dihydrogen phosphate: can be compared with other phosphate esters such as:
- Dibutyl phosphate
- Diethyl phosphate
- Dimethyl phosphate
These compounds share similar esterification and hydrolysis properties but differ in their alkyl chain lengths and specific applications .
4-dodecylaniline: can be compared with other alkyl anilines such as:
- 4-butylaniline
- 4-octylaniline
- 4-hexylaniline
These compounds have similar nucleophilic substitution and oxidation-reduction properties but differ in their alkyl chain lengths and specific uses .
Propriétés
Numéro CAS |
68170-23-0 |
|---|---|
Formule moléculaire |
C40H73N2O4P |
Poids moléculaire |
677.0 g/mol |
Nom IUPAC |
butyl dihydrogen phosphate;4-dodecylaniline |
InChI |
InChI=1S/2C18H31N.C4H11O4P/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;1-2-3-4-8-9(5,6)7/h2*13-16H,2-12,19H2,1H3;2-4H2,1H3,(H2,5,6,7) |
Clé InChI |
XRAQYQDTMHICJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




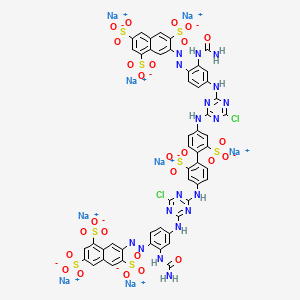
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
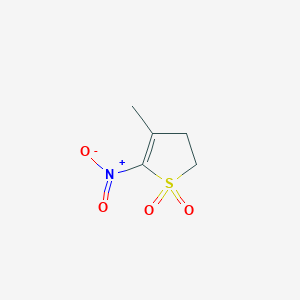

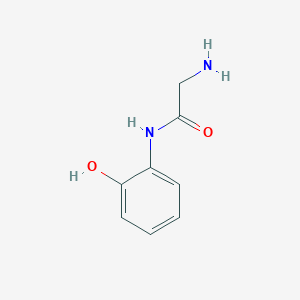
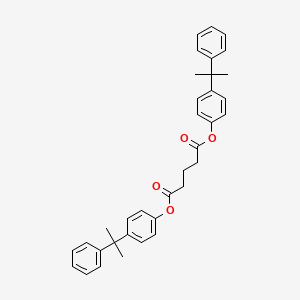


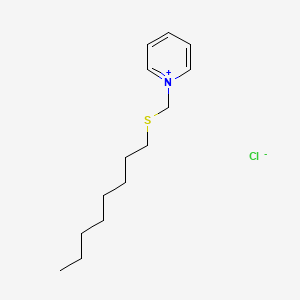
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
